3-Isopropylbenzonitrile

CAS No.: 40751-59-5

Cat. No.: VC8415501

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40751-59-5 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | 3-propan-2-ylbenzonitrile |

| Standard InChI | InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 |

| Standard InChI Key | LWYFMTMRWRGREZ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC(=C1)C#N |

| Canonical SMILES | CC(C)C1=CC=CC(=C1)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

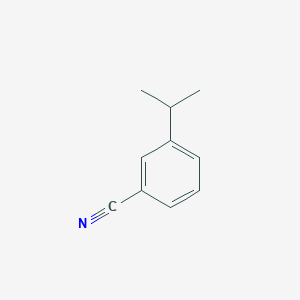

3-Isopropylbenzonitrile belongs to the benzonitrile family, distinguished by an isopropyl substituent (-CH(CH)) at the third carbon of the benzene ring and a nitrile group (-C≡N) at the first position. The IUPAC name, 3-(propan-2-yl)benzonitrile, reflects this substitution pattern. The compound’s planar aromatic system and electron-withdrawing nitrile group influence its electronic properties, while the bulky isopropyl moiety contributes to steric effects in reactions.

Key Properties:

-

Molecular Formula:

-

Molecular Weight: 145.20 g/mol

-

Canonical SMILES: CC(C)C1=CC=CC(=C1)C#N

-

InChI Key: LWYFMTMRWRGREZ-UHFFFAOYSA-N

Physical Characteristics

The compound is a colorless to pale yellow liquid at room temperature, with moderate solubility in polar organic solvents like ethanol and dichloromethane. Its boiling point and melting point remain undercharacterized in public databases, though analogs suggest a boiling range of 200–220°C.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The Sandmeyer reaction is a common route for synthesizing 3-isopropylbenzonitrile. Starting from 3-isopropylaniline, diazotization with sodium nitrite and hydrochloric acid generates a diazonium salt, which undergoes cyanide substitution via copper(I) cyanide.

Alternative methods include:

-

Nucleophilic Aromatic Substitution: Reacting 3-isopropylhalobenzene with cyanide ions under catalytic conditions.

-

Cyanation of Aryl Boronic Acids: Utilizing palladium catalysts to introduce the nitrile group.

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts like 3-isopropylbenzoic acid (from nitrile hydrolysis) and ensuring efficient catalyst recovery.

Chemical Reactivity and Transformations

Oxidation and Reduction

-

Oxidation: Treatment with strong oxidizers like potassium permanganate converts the nitrile to a carboxylic acid, yielding 3-isopropylbenzoic acid.

-

Reduction: Catalytic hydrogenation or lithium aluminum hydride reduces the nitrile to 3-isopropylbenzylamine, a primary amine.

Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed couplings, enabling bond formation with aryl halides or boronic acids. For example, Suzuki-Miyaura reactions produce biaryl structures with applications in pharmaceuticals.

Table 1: Representative Reaction Conditions and Yields

| Reaction Type | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | 80 | 92 |

| Nitrile Hydrolysis | HSO, HO | 100 | 88 |

| Catalytic Hydrogenation | H, Pd/C | 25 | 95 |

Applications in Scientific Research

Medicinal Chemistry

Derivatives of 3-isopropylbenzonitrile exhibit promising bioactivity:

-

Antimicrobial Agents: Modifications to the isopropyl or nitrile groups enhance activity against Gram-positive bacteria, including Staphylococcus aureus.

-

Enzyme Inhibitors: The compound’s scaffold inhibits β-secretase (BACE-1), a target in Alzheimer’s disease therapy.

Table 2: Inhibitory Activity Against BACE-1

| Derivative | IC (nM) | Selectivity Over Related Enzymes |

|---|---|---|

| 3-Isopropylbenzonitrile | 15 | 10-fold vs. Cathepsin D |

| 4-Isopropyl Analog | 5 | 20-fold vs. Cathepsin D |

Material Science

The nitrile group’s polarity and the aromatic system’s rigidity make 3-isopropylbenzonitrile a precursor for:

-

Fluorescent Dyes: Triazine derivatives emit blue-green light under UV excitation.

-

Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand show gas storage potential.

Biological and Toxicological Profile

Mechanism of Action

In biological systems, the nitrile group may interact with cysteine residues in enzymes, forming reversible thioimidate adducts. This mechanism underpins its enzyme inhibitory effects.

Comparative Analysis with Structural Analogs

Positional Isomers

-

4-Isopropylbenzonitrile: The para-substituted isomer exhibits higher enzymatic inhibition but lower thermal stability.

-

2-Isopropylbenzonitrile: Steric hindrance at the ortho position reduces reactivity in cross-coupling reactions.

Functional Group Variants

-

3-Isopropylbenzamide: The amide derivative shows improved solubility but reduced antimicrobial potency.

-

3-Isopropylbenzoic Acid: Lacks the nitrile’s versatility in nucleophilic reactions.

Future Directions and Challenges

Synthetic Methodology

Developing enantioselective routes to access chiral derivatives remains a priority. Asymmetric cyanation and kinetic resolution techniques show preliminary success.

Drug Discovery

Structure-activity relationship (SAR) studies could optimize bioavailability and reduce off-target effects. Hybrid molecules combining the nitrile scaffold with known pharmacophores are under investigation.

Environmental Impact

Biodegradation pathways and ecotoxicology profiles require further study to assess environmental persistence and risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume